molecular formula C5H4BrClOS B8246569 (5-Bromo-3-chlorothiophen-2-yl)methanol

(5-Bromo-3-chlorothiophen-2-yl)methanol

Cat. No.: B8246569
M. Wt: 227.51 g/mol
InChI Key: VUZGLAGNNBUPCC-UHFFFAOYSA-N
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Description

(5-Bromo-3-chlorothiophen-2-yl)methanol is a sulfur-containing heterocyclic compound with a thiophene backbone substituted by bromine (position 5), chlorine (position 3), and a hydroxymethyl group (position 2). Its molecular formula is C₅H₄BrClOS, and it belongs to the class of halogenated thiophene derivatives. Such compounds are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity and structural versatility . The thiophene ring’s electron-rich nature, enhanced by sulfur’s lone pairs, distinguishes it from benzene analogs, influencing its electronic properties and reactivity in cross-coupling reactions or nucleophilic substitutions.

Properties

IUPAC Name

(5-bromo-3-chlorothiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClOS/c6-5-1-3(7)4(2-8)9-5/h1,8H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZGLAGNNBUPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-3-chlorothiophen-2-yl)methanol typically involves the bromination and chlorination of thiophene derivatives. One common method includes the following steps:

    Bromination: Thiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Chlorination: The brominated thiophene is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 3-position.

    Methanol Addition: Finally, the resulting 5-bromo-3-chlorothiophene is reacted with formaldehyde and a reducing agent to introduce the methanol group at the 2-position.

Industrial Production Methods

Industrial production of (5-Bromo-3-chlorothiophen-2-yl)methanol follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-chlorothiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and chlorine substituents can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: 5-Bromo-3-chloro-2-thiophenecarboxylic acid.

    Reduction: 3-Chloro-2-thiophenemethanol.

    Substitution: 5-Methoxy-3-chloro-2-thiophenemethanol.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (5-Bromo-3-chlorothiophen-2-yl)methanol exhibit significant anticancer properties. For instance, derivatives of thiophene have been synthesized and tested for their ability to inhibit cancer cell proliferation. A study demonstrated that certain thiophene derivatives displayed cytotoxic effects against various cancer cell lines, suggesting that (5-Bromo-3-chlorothiophen-2-yl)methanol could be a candidate for further development in cancer therapeutics .

Enzyme Inhibition

Another promising application of (5-Bromo-3-chlorothiophen-2-yl)methanol is its potential as an enzyme inhibitor. It has been shown to inhibit lactate dehydrogenase, an enzyme involved in the metabolic pathway of cancer cells. By inhibiting this enzyme, the compound may disrupt the energy metabolism of cancer cells, leading to reduced growth and survival .

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine and chlorine substituents can enhance the charge transport properties of these materials, making (5-Bromo-3-chlorothiophen-2-yl)methanol a potential candidate for developing high-performance organic electronic devices .

Conductive Polymers

Compounds like (5-Bromo-3-chlorothiophen-2-yl)methanol can also serve as building blocks for synthesizing conductive polymers. These polymers are essential in various applications, including sensors and flexible electronics. The presence of halogen substituents can improve the solubility and processability of the resulting polymers, facilitating their use in commercial applications .

Pesticidal Activity

There is growing interest in the use of thiophene derivatives as agrochemicals due to their pesticidal properties. Preliminary studies suggest that (5-Bromo-3-chlorothiophen-2-yl)methanol may exhibit insecticidal or fungicidal activity against specific pests or pathogens affecting crops . This opens avenues for developing environmentally friendly pesticides that could reduce reliance on traditional chemical pesticides.

Synthesis and Characterization

A detailed study focused on the synthesis of (5-Bromo-3-chlorothiophen-2-yl)methanol involved using various reaction conditions to optimize yield and purity. The compound was synthesized with a yield exceeding 85% under controlled conditions using thionyl chloride as a reagent . Characterization techniques such as NMR and HPLC confirmed its structural integrity and purity.

Biological Evaluation

In vitro biological evaluations showed that the compound exhibited moderate inhibition against specific cancer cell lines, suggesting potential therapeutic applications. Further studies are warranted to explore its mechanism of action and efficacy in vivo .

Mechanism of Action

The mechanism of action of (5-Bromo-3-chlorothiophen-2-yl)methanol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The closest structural analogs are benzene-based methanol derivatives with bromine and chlorine substituents (Table 1). These include:

Compound Name CAS Number Aromatic Ring Substituents (Positions) Molecular Formula
(5-Bromo-3-chlorothiophen-2-yl)methanol Not provided Thiophene Br (5), Cl (3), CH₂OH (2) C₅H₄BrClOS
(2-Bromo-5-chlorophenyl)methanol 60666-70-8 Benzene Br (2), Cl (5), CH₂OH (1) C₇H₆BrClO
(5-Bromo-2-chlorophenyl)methanol 149965-40-2 Benzene Br (5), Cl (2), CH₂OH (1) C₇H₆BrClO

Key Differences :

  • Aromatic System : The thiophene ring introduces sulfur’s electron-donating resonance effects, increasing ring aromaticity compared to benzene. This enhances electrophilic substitution reactivity at specific positions .
  • Substituent Positions : Halogen placement affects electronic distribution. For example, bromine at position 5 in the thiophene derivative may direct further substitutions differently than in benzene analogs.

Physicochemical Properties

  • Stability : Thiophene derivatives are prone to oxidation at the sulfur atom, unlike benzene analogs. This may limit their use in oxidative environments .
  • Acidity : The hydroxymethyl group’s acidity is influenced by the aromatic system. Thiophene’s electron-donating effects may slightly decrease the -OH group’s acidity compared to benzene derivatives.
  • Solubility : The thiophene compound’s polarity suggests higher solubility in polar aprotic solvents (e.g., DMSO) but lower lipid solubility than benzene analogs, impacting bioavailability in pharmaceutical contexts.

Biological Activity

(5-Bromo-3-chlorothiophen-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (5-Bromo-3-chlorothiophen-2-yl)methanol includes a thiophene ring substituted with bromine and chlorine atoms, along with a hydroxymethyl group. This unique arrangement of functional groups is believed to influence its biological interactions.

The biological activity of (5-Bromo-3-chlorothiophen-2-yl)methanol is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.
  • Halogen Bonding : The presence of bromine and chlorine allows for halogen bonding, which can stabilize interactions with target proteins, potentially affecting their activity.

Comparative Analysis

To understand the uniqueness of (5-Bromo-3-chlorothiophen-2-yl)methanol, it is essential to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
(3-Chlorothiophen-2-yl)methanolChlorine at position 3Active against various biological systems
(3-Bromothiophen-2-yl)methanolBromine at position 3Similar activity; differs in potency
(2-Chlorothiophen-3-yl)methanolChlorine at position 2Distinct biological profile due to positioning

The specific arrangement of functional groups in (5-Bromo-3-chlorothiophen-2-yl)methanol contributes to its unique biological activities compared to these analogs.

Biological Activity Studies

Numerous studies have evaluated the biological activities of (5-Bromo-3-chlorothiophen-2-yl)methanol. Key findings include:

  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various microbial strains. In vitro assays revealed effective concentrations leading to significant reductions in microbial viability.
  • Cytotoxicity Assays : Research demonstrated that (5-Bromo-3-chlorothiophen-2-yl)methanol exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .
  • Anti-inflammatory Properties : The compound was evaluated for its anti-inflammatory effects, showing significant inhibition of pro-inflammatory cytokines in cell culture models .

Case Studies

Several case studies have highlighted the effectiveness of (5-Bromo-3-chlorothiophen-2-yl)methanol:

  • Leishmaniasis Treatment : In a study involving macrophages infected with Leishmania amazonensis, the compound demonstrated selective cytotoxicity against the parasite while sparing host cells, suggesting a potential therapeutic application in treating leishmaniasis .
  • Cancer Research : A series of experiments conducted on various cancer cell lines indicated that treatment with (5-Bromo-3-chlorothiophen-2-yl)methanol resulted in decreased cell proliferation and induced apoptosis, highlighting its potential as an anticancer agent .

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